An In-Depth Technical Guide on 2-Amino-5-chloropyridine-3-sulfonamide (CAS Number: 163137-44-8)
An In-Depth Technical Guide on 2-Amino-5-chloropyridine-3-sulfonamide (CAS Number: 163137-44-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-chloropyridine-3-sulfonamide is a pyridine derivative with potential pharmacological significance. This technical guide synthesizes the currently available information on this compound, including its chemical and physical properties, and putative biological activities. Notably, publicly accessible, in-depth experimental data and detailed mechanistic studies on this specific molecule are limited. This document aims to provide a foundational understanding for researchers and professionals in drug development by consolidating the existing data and outlining potential areas for further investigation.
Chemical and Physical Properties
2-Amino-5-chloropyridine-3-sulfonamide is a white crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 163137-44-8 | [2] |
| Molecular Formula | C₅H₆ClN₃O₂S | [2] |
| Molecular Weight | 207.63 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥95% | [1] |
| Flash Point | 213 °C | |
| Storage Temperature | Room temperature | [1] |
| SMILES | NC1=NC=C(Cl)C=C1S(N)(=O)=O | [2] |
| InChIKey | SUXWIRGLOFKIRJ-UHFFFAOYSA-N | [2] |
Synthesis and Spectroscopic Analysis
Similarly, comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 2-Amino-5-chloropyridine-3-sulfonamide is not publicly available. For researchers undertaking the synthesis or characterization of this compound, standard analytical techniques would be required to confirm its structure and purity.
Potential Biological Activities and Mechanisms of Action
Limited information from a commercial supplier suggests that 2-Amino-5-chloropyridine-3-sulfonamide may exhibit several biological activities. These are outlined below, along with a general overview of the relevant signaling pathways. It is important to note that specific studies confirming these activities for this particular compound are not available in the public domain.
P-glycoprotein (Pgp) Inhibition
2-Amino-5-chloropyridine-3-sulfonamide is reported to be an inhibitor of the efflux transporter P-glycoprotein (Pgp). Pgp is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer by actively transporting a wide range of chemotherapeutic agents out of cells.
Putative Mechanism of Action: As a Pgp inhibitor, the compound could potentially bind to the transporter, thereby blocking the efflux of other substrates. This could lead to increased intracellular concentrations of co-administered drugs, enhancing their therapeutic efficacy.
Caption: Putative P-glycoprotein (Pgp) inhibition by 2-Amino-5-chloropyridine-3-sulfonamide.
ATPase Inhibition
The compound is also suggested to inhibit the activity of ATPase. ATPases are a class of enzymes that catalyze the decomposition of ATP into ADP and a free phosphate ion, a reaction that releases energy.
Putative Mechanism of Action: Inhibition of ATPase could disrupt cellular energy metabolism. The specific type of ATPase targeted by this compound is not specified.
Caption: General mechanism of ATPase inhibition.
Vasodilator Properties
Vasodilator properties have been attributed to this compound, suggesting its potential use in treating high blood pressure. Vasodilation is the widening of blood vessels, which results from the relaxation of smooth muscle cells within the vessel walls.
Putative Mechanism of Action: The mechanism of vasodilation is not specified, but it could involve pathways such as nitric oxide signaling, prostacyclin production, or direct effects on ion channels in vascular smooth muscle cells.
Caption: A potential nitric oxide-mediated vasodilation pathway.
Myorelaxant Properties
The compound is also described as having myorelaxant (muscle relaxant) properties. Muscle relaxants decrease muscle tone and can be used to alleviate symptoms such as muscle spasms and pain.
Putative Mechanism of Action: The mechanism could be central, acting on the central nervous system, or peripheral, acting directly on the muscle fibers or the neuromuscular junction.
Caption: Potential sites of action for a myorelaxant.
Experimental Protocols
Due to the lack of published research, detailed experimental protocols for the synthesis, purification, analysis, or biological evaluation of 2-Amino-5-chloropyridine-3-sulfonamide cannot be provided at this time. Researchers interested in this compound would need to develop and validate their own methodologies based on standard organic chemistry and pharmacological practices.
Conclusion and Future Directions
2-Amino-5-chloropyridine-3-sulfonamide is a chemical entity with suggested, but unconfirmed, biological activities that could be of interest in drug discovery and development. The current lack of detailed scientific literature presents both a challenge and an opportunity. There is a clear need for foundational research to synthesize and characterize this compound thoroughly. Subsequent studies should focus on validating the putative biological activities through in vitro and in vivo assays to elucidate its mechanisms of action and potential therapeutic applications. The information presented in this guide serves as a starting point for such investigations.
References
- 1. Interaction of 1,4-Dihydropyridine and Pyridine Derivatives with Adenosine Receptors: Selectivity for A3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-AMINO-5-CHLOROPYRIDINE-3-SULFONAMIDE | CAS 163137-44-8 [matrix-fine-chemicals.com]
- 3. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]

